Lipophilicity and Permeability-Solubility Balance: Comparative logP vs. 5-(4-Aminophenyl) Analog
The target compound displays a computed XLogP3 of 1.3, compared with 0.9 for 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine, the closest direct analog lacking the methylene spacer [1][2]. This ΔlogP of +0.4 units is attributable to the additional methylene group and positions the compound closer to the empirical optimal lipophilicity range (logP 1–3) for CNS drug-like permeability while retaining acceptable aqueous solubility [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 [1] |
| Comparator Or Baseline | 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine: XLogP3 = 0.9 [2] |
| Quantified Difference | ΔlogP = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
The higher lipophilicity of the target compound is expected to improve membrane passive permeability relative to the more polar 5-(4-aminophenyl) analog, a relevant consideration for researchers designing cellular assays or CNS-targeted libraries.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16762506, 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine. Accessed 2026-05-07. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 12705206, 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine. Accessed 2026-05-07. View Source
